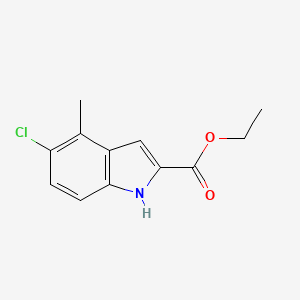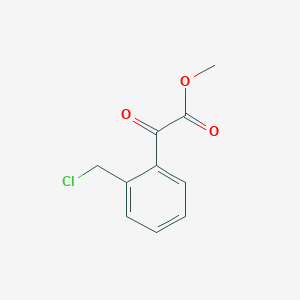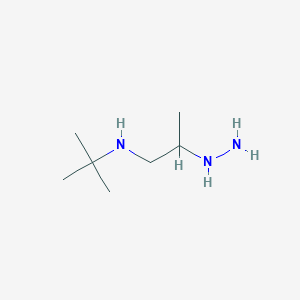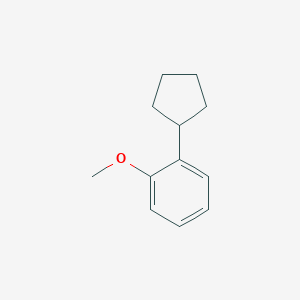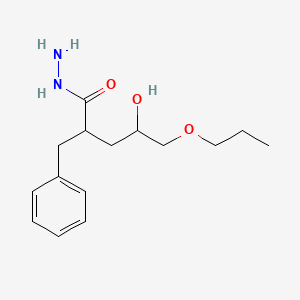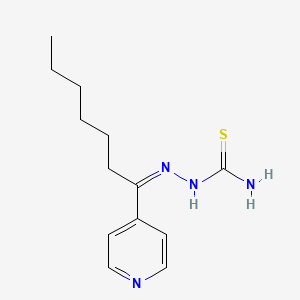
n-Hexyl 4-pyridyl ketone thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Hexyl 4-pyridyl ketone thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties
准备方法
Synthetic Routes and Reaction Conditions
n-Hexyl 4-pyridyl ketone thiosemicarbazone can be synthesized through the reaction of n-hexyl 4-pyridyl ketone with thiosemicarbazide. The reaction typically involves the condensation of the ketone with thiosemicarbazide in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiosemicarbazone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
化学反应分析
Types of Reactions
n-Hexyl 4-pyridyl ketone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone to its corresponding hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.
科学研究应用
作用机制
The mechanism of action of n-Hexyl 4-pyridyl ketone thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects:
Anticancer Activity: The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Coordination Chemistry: Acts as a ligand to form stable metal complexes, which can exhibit enhanced biological activities.
相似化合物的比较
n-Hexyl 4-pyridyl ketone thiosemicarbazone can be compared with other thiosemicarbazone derivatives:
Methyl 4-pyridyl ketone thiosemicarbazone: Similar structure but with a methyl group instead of a hexyl group.
Di(2-pyridyl)ketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone: Contains additional pyridyl rings and cyclohexyl groups, leading to different coordination chemistry and biological activities.
Di(2-pyridyl)ketone 4,4-dimethyl-3-thiosemicarbazone: Features dimethyl groups, which influence its reactivity and biological properties.
This compound stands out due to its unique hexyl chain, which imparts distinct physicochemical properties and biological activities compared to its analogs.
属性
CAS 编号 |
3608-80-8 |
|---|---|
分子式 |
C13H20N4S |
分子量 |
264.39 g/mol |
IUPAC 名称 |
[(Z)-1-pyridin-4-ylheptylideneamino]thiourea |
InChI |
InChI=1S/C13H20N4S/c1-2-3-4-5-6-12(16-17-13(14)18)11-7-9-15-10-8-11/h7-10H,2-6H2,1H3,(H3,14,17,18)/b16-12- |
InChI 键 |
VZAONYUZXAMGGS-VBKFSLOCSA-N |
手性 SMILES |
CCCCCC/C(=N/NC(=S)N)/C1=CC=NC=C1 |
规范 SMILES |
CCCCCCC(=NNC(=S)N)C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



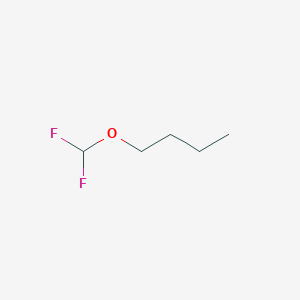
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14146482.png)
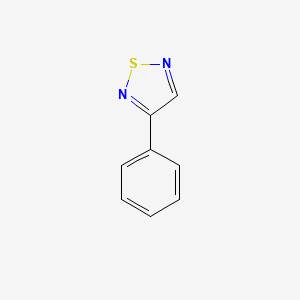
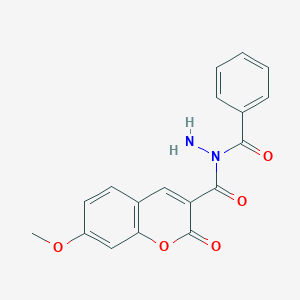
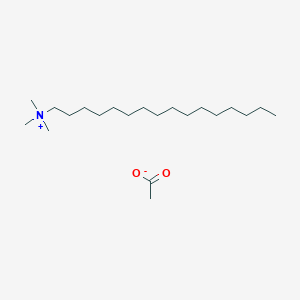
![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)
